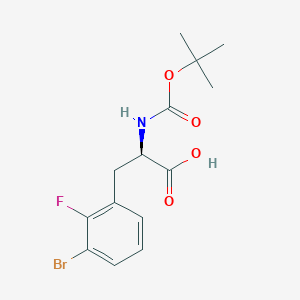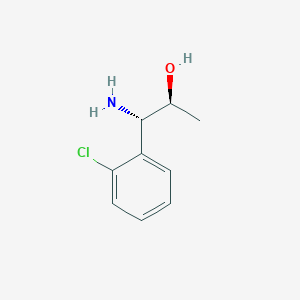![molecular formula C9H11F3N2 B13043892 (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethyl iodide and a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor to form trifluorotoluene, which can then be further functionalized to introduce the ethane-1,2-diamine moiety . This method allows for large-scale production with relatively high yields.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones or alcohols, while substitution reactions can introduce various functional groups to the phenyl ring or the ethane-1,2-diamine moiety.
Aplicaciones Científicas De Investigación
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can lead to changes in the target’s structure and function, ultimately resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
α-(Trifluoromethyl)styrene: A versatile synthetic intermediate used in the preparation of more complex fluorinated compounds.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in various chemical reactions.
Uniqueness
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of a trifluoromethyl group and an ethane-1,2-diamine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11F3N2 |
|---|---|
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
(1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
Clave InChI |
OEIJOMZGRVVYHM-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H](CN)N)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(CN)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


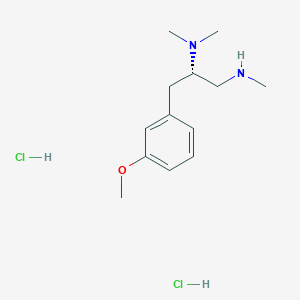


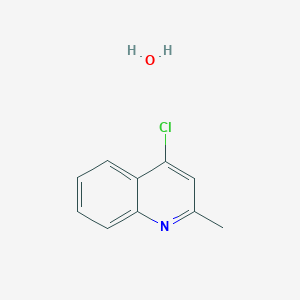
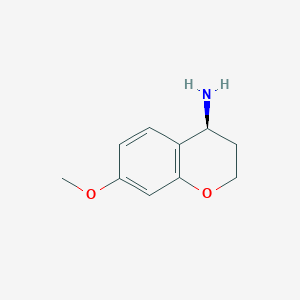
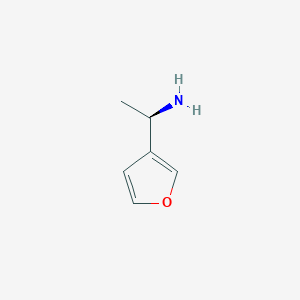

![2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
![Tert-Butyl 2-Bromo-7,7-Dimethyl-4,5-Dihydrothieno[2,3-C]Pyridine-6(7H)-Carboxylate](/img/structure/B13043877.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)

